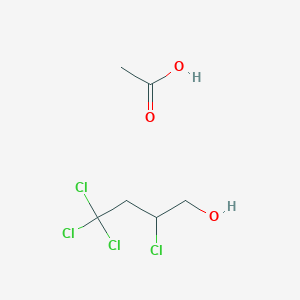
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol is a chemical compound that combines the properties of acetic acid and a tetrachlorinated butanol derivative. Acetic acid is a well-known carboxylic acid with a pungent smell and is commonly used in various industrial and household applications. The tetrachlorobutan-1-ol component introduces unique chemical properties due to the presence of multiple chlorine atoms, which can significantly alter the compound’s reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4,4,4-tetrachlorobutan-1-ol typically involves the chlorination of butanol followed by esterification with acetic acid. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired positions on the butanol molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactors where butanol is continuously fed and chlorinated. The chlorinated product is then subjected to esterification with acetic acid under acidic conditions, typically using sulfuric acid as a catalyst. The final product is purified through distillation and other separation techniques to achieve the desired purity.
化学反应分析
Types of Reactions
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products
Oxidation: Formation of tetrachlorobutanoic acid or tetrachlorobutanone.
Reduction: Formation of less chlorinated butanol derivatives.
Substitution: Formation of hydroxylated or aminated derivatives.
科学研究应用
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol has several scientific research applications:
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with unique properties due to the presence of chlorine atoms.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
作用机制
The mechanism of action of acetic acid;2,4,4,4-tetrachlorobutan-1-ol involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The acetic acid component can act as a proton donor, facilitating acid-catalyzed reactions. The overall reactivity of the compound is influenced by the electron-withdrawing effects of the chlorine atoms, which can stabilize certain reaction intermediates.
相似化合物的比较
Similar Compounds
2,4,4,4-Tetrachlorobutan-1-ol: Similar structure but lacks the acetic acid component.
Acetic acid;2,2,2-trichloroethanol: Another chlorinated alcohol combined with acetic acid, but with fewer chlorine atoms.
Chlorobutanol: A chlorinated butanol derivative without the acetic acid component.
Uniqueness
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol is unique due to the combination of a highly chlorinated butanol with acetic acid This combination imparts distinct chemical properties, such as increased reactivity and potential for forming stable intermediates in various reactions
属性
CAS 编号 |
1561-47-3 |
|---|---|
分子式 |
C6H10Cl4O3 |
分子量 |
271.9 g/mol |
IUPAC 名称 |
acetic acid;2,4,4,4-tetrachlorobutan-1-ol |
InChI |
InChI=1S/C4H6Cl4O.C2H4O2/c5-3(2-9)1-4(6,7)8;1-2(3)4/h3,9H,1-2H2;1H3,(H,3,4) |
InChI 键 |
QSBLUUKIYRTREP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C(C(CO)Cl)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


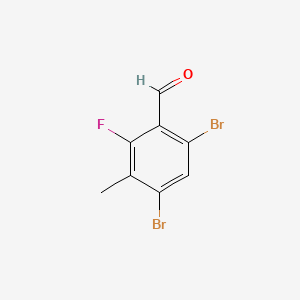
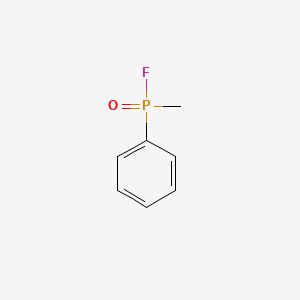
![[[4-[Cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] benzoate](/img/structure/B14757381.png)

![tert-butyl N-[3-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate](/img/structure/B14757393.png)
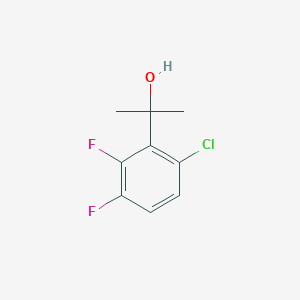
![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)
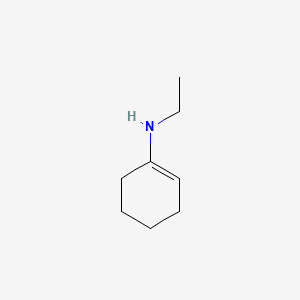
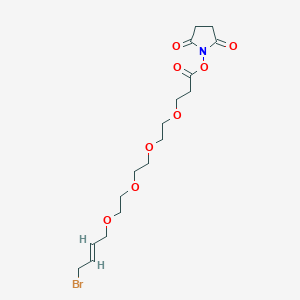
![3-Dimethoxyphosphoryl-1-[3-(trifluoromethyl)phenoxy]butan-2-one](/img/structure/B14757440.png)

![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)

